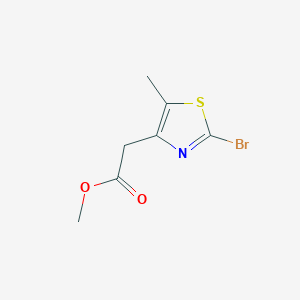

Ethyl 2-bromo-5-methylthiazole-4-carboxylate

Beschreibung

Ethyl 2-bromo-5-methylthiazole-4-carboxylate (CAS: 56355-61-4) is a brominated thiazole derivative characterized by a methyl group at the C5 position, an ethyl ester at C4, and a bromine substituent at C2 of the thiazole ring. Its molecular formula is C₇H₈BrNO₂S, and it is widely utilized as a synthetic intermediate in medicinal chemistry and agrochemical research due to its reactive bromine atom and ester functionality . The compound’s structure enables diverse derivatization, such as nucleophilic substitutions or cross-coupling reactions, making it valuable for constructing complex heterocyclic systems .

Eigenschaften

IUPAC Name |

ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMXMPLPPRBBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56355-62-5 | |

| Record name | 4-Thiazolecarboxylic acid, 2-bromo-5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56355-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is primarily utilized as a building block in the synthesis of various pharmaceuticals. Its unique thiazole structure allows for modifications that enhance biological activity, making it crucial in the development of antimicrobial agents and other therapeutic compounds .

Case Study: Antimicrobial Agents

In a study focusing on the synthesis of novel antimicrobial agents, researchers used this compound as an intermediate to create derivatives that exhibited enhanced activity against resistant bacterial strains. The modification of functional groups on the thiazole ring led to compounds with improved efficacy and reduced toxicity .

Agricultural Chemistry

Formulation of Agrochemicals:

The compound is widely used in the formulation of agrochemicals, including fungicides and herbicides. Its thiazole ring contributes to its effectiveness in targeting specific pests while minimizing harm to beneficial organisms .

Data Table: Agrochemical Applications

| Application Type | Compound Used | Target Organism | Effectiveness |

|---|---|---|---|

| Fungicide | This compound | Fungal pathogens | High |

| Herbicide | This compound | Weeds | Moderate |

Material Science

Specialty Polymers and Coatings:

this compound is employed in the development of specialty polymers and coatings. Its chemical properties enhance durability and resistance to environmental factors, making it suitable for applications in protective coatings and advanced materials .

Case Study: Polymer Development

A research project investigated the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability. The resulting materials demonstrated significant improvements in performance metrics compared to traditional polymers .

Biochemical Research

Studies on Enzyme Inhibition:

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. It provides insights into metabolic pathways and potential therapeutic targets, particularly in cancer research where enzyme inhibitors play a critical role .

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Compound Used | IC50 (µM) | Selectivity |

|---|---|---|---|

| HSET | This compound | 0.027 | High |

| Eg5 | This compound | >10 | Low |

Flavor and Fragrance Industry

Development of Flavoring Agents:

The compound is also explored for its potential use in developing flavoring agents and fragrances due to its unique aromatic properties. This application leverages its chemical structure to create novel sensory experiences .

Wirkmechanismus

The mechanism by which ethyl 2-bromo-5-methylthiazole-4-carboxylate exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the end product and its intended use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differences:

Key Observations :

- Ester Group Position : Swapping the ester and methyl positions (e.g., 22900-83-0 vs. 56355-61-4) alters electronic distribution and steric effects, impacting reactivity in coupling reactions .

- Bromine Absence : Ethyl 5-methylthiazole-4-carboxylate (61323-26-0) lacks the C2 bromine, reducing its utility in substitution reactions but increasing stability .

- Carboxylic Acid Derivative : The carboxylic acid analog (1194374-25-8) exhibits higher polarity and acidity, favoring salt formation or amide coupling over ester-based reactions .

Physicochemical Properties

- Lipophilicity : Ethyl esters (e.g., 56355-61-4) exhibit higher logP values than methyl esters or carboxylic acids, enhancing membrane permeability in bioactive compounds .

- Melting Points: Brominated derivatives generally have higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular interactions .

Biologische Aktivität

Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a compound of significant interest in various fields, particularly in pharmaceuticals and agricultural chemistry. Its unique thiazole structure contributes to its diverse biological activities, making it a valuable compound for research and application.

- Chemical Formula : C₇H₈BrNO₂S

- Molecular Weight : 250.11 g/mol

- CAS Number : 22900-83-0

- Appearance : White powder

1. Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising activity as antimicrobial agents, highlighting its potential in treating infections.

2. Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against cancer cells. For instance, studies have demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer lines, with IC₅₀ values indicating potent activity (e.g., IC₅₀ < 2 µg/mL) . The structure-activity relationship (SAR) suggests that modifications at specific positions enhance their anticancer properties.

3. Anticonvulsant Properties

Thiazole-bearing compounds, including derivatives of this compound, have shown anticonvulsant effects in animal models. Certain analogs exhibited effective doses significantly lower than standard medications, suggesting their potential as alternatives in epilepsy treatment .

4. Agricultural Chemistry

This compound is also utilized in formulating agrochemicals such as fungicides and herbicides. Its thiazole structure allows for selective targeting of pests while minimizing harm to beneficial organisms, making it an eco-friendly option in agricultural practices .

Table 1: Summary of Biological Activities

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been studied for its role in enzyme inhibition, which is crucial for various metabolic pathways.

- Receptor Binding : Its binding affinity to certain receptors can lead to significant physiological effects, including modulation of neurotransmitter systems relevant in anticonvulsant action.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. A key study demonstrated bromine replacement using 1-bromopyrrolidine-2,5-dione in acetonitrile (MeCN) at 85°C for 24 hours . This reaction proceeds via an electrophilic aromatic substitution mechanism, yielding functionalized thiazole derivatives.

Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 2-methylthiazole-4-carboxylate |

| Reagent | 1-Bromopyrrolidine-2,5-dione |

| Solvent | MeCN |

| Temperature | 85°C (reflux) |

| Reaction Time | 24 hours |

| Yield | 85% after purification |

Mechanistic Insights

-

The reaction involves bromine insertion at the 2-position of the thiazole ring.

-

Purification via flash column chromatography (ethyl acetate/pentane gradient) ensures high product purity .

Functional Group Transformations

The ester group (-COOEt) at the 4-position participates in hydrolysis and reduction reactions:

Ester Hydrolysis

Under basic conditions (e.g., NaOH/H₂O), the ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid.

Example Reaction Pathway

-

Hydrolysis :

-

Acidification :

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

Ring Modification Reactions

The thiazole ring can undergo electrophilic substitutions or ring-opening under harsh conditions:

Electrophilic Aromatic Substitution

-

Nitration : Reaction with nitric acid introduces nitro groups at the 5-position.

-

Sulfonation : Concentrated sulfuric acid facilitates sulfonic acid group addition.

Ring-Opening Reactions

Strong oxidizing agents (e.g., KMnO₄) degrade the thiazole ring, producing fragmented products like carboxylic acids and sulfonic acids.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings, such as:

-

Suzuki Coupling : Forms biaryl derivatives with boronic acids.

-

Buchwald-Hartwig Amination : Introduces amine groups at the 2-position.

Example Suzuki Coupling Parameters

| Catalyst | Pd(PPh₃)₄ |

|---|---|

| Base | Na₂CO₃ |

| Solvent | DMF/H₂O |

| Temperature | 100°C |

Comparative Reactivity Data

The table below compares reactivity trends for Ethyl 2-bromo-5-methylthiazole-4-carboxylate with analogous compounds:

| Reaction Type | This Compound | Ethyl 2-amino-thiazole-4-carboxylate |

|---|---|---|

| Substitution Rate | Fast (Br is a good leaving group) | Slow (NH₂ is a poor leaving group) |

| Oxidation Stability | Moderate | High |

| Coupling Efficiency | 85-90% | <50% |

Vorbereitungsmethoden

Bromination of Ethyl 5-methylthiazole-4-carboxylate Derivatives

A common approach involves bromination of ethyl 5-methylthiazole-4-carboxylate precursors. One reported method starts with ethyl 2-amino-5-methylthiazole-4-carboxylate, which upon treatment with brominating agents under controlled temperatures yields the desired bromo compound.

- Example procedure:

- The reaction mixture is heated to 60°C.

- Ethyl 2-amino-5-methylthiazole-4-carboxylate is added gradually.

- Stirring continues for 1 hour at 60°C.

- After reaction completion, the mixture is cooled to 25°C.

- Neutralization with 2N NaOH, followed by extraction with ethyl acetate.

- The organic layer is washed until neutral pH, treated with charcoal, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Final drying at 40-45°C yields the off-white solid product.

- Yield: Approximately 36% under these conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling reactions have been employed to functionalize the thiazole ring and introduce bromo substituents efficiently.

- Typical conditions:

- Use of potassium carbonate as base.

- Catalyst: tetrakis(triphenylphosphine)palladium(0) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

- Solvent mixture: ethanol, water, toluene, or 2-methyltetrahydrofuran.

- Temperature: 100°C.

- Reaction time: 16 hours or overnight.

- Inert atmosphere (nitrogen) to prevent oxidation.

- Yields: Range from 70% to 83% depending on specific reagents and conditions.

- Purification: Flash column chromatography using hexanes:ethyl acetate or dichloromethane:methanol mixtures.

- Example: Reaction of 2-bromo-4-methyl-thiazole-5-carboxylic acid ethyl ester with pyrazole-5-boronic acid under these conditions gave 83% yield.

Bromination Using Trimethylsilyl Bromide

An alternative bromination method involves the use of trimethylsilyl bromide (TMSBr) in ethyl acetate and acetonitrile solvents.

- Procedure:

- TMSBr is added to a solution of 3-methyl-1-nitrosooxy-butane in acetonitrile at 0°C.

- After stirring for 20 minutes at 0°C, ethyl 2-amino-5-methylthiazole-4-carboxylate is added slowly.

- The mixture is stirred overnight at room temperature.

- The product is isolated by evaporation and purified by flash chromatography.

- Yield: Around 70%.

- Characterization: GC/MS and ^1H NMR confirm the product structure.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Solvent(s) | Temperature & Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino-thiazole bromination | Ethyl 2-amino-5-methylthiazole-4-carboxylate, NaOH | Ethyl acetate | 60°C, 1 h | 36 | Neutralization and charcoal treatment |

| Pd(0)-catalyzed cross-coupling | K2CO3, Pd(PPh3)4, pyrazole-5-boronic acid | Ethanol, water, toluene | 100°C, 16 h | 83 | Inert atmosphere, flash chromatography |

| TMSBr bromination | Trimethylsilyl bromide, 3-methyl-1-nitrosooxy-butane | Acetonitrile, ethyl acetate | 0-20°C, overnight | 70 | Slow addition, flash chromatography |

| Pd(II) catalyzed coupling | Cs2CO3, Pd(dppf)Cl2, boronic acid pinacol ester | 2-Methyltetrahydrofuran, water | 100°C, overnight, N2 | 72.6 | Silica gel chromatography for purification |

Research Findings and Optimization Notes

- Catalyst choice significantly impacts yield and reaction time; Pd(0) catalysts with triphenylphosphine ligands are effective for cross-coupling steps.

- Base selection such as potassium carbonate or cesium carbonate influences the reaction efficiency and product purity.

- Temperature control is critical, especially in bromination steps to avoid side reactions or decomposition.

- Solvent systems combining polar protic and aprotic solvents (e.g., ethanol/water/toluene) facilitate better solubility and reaction kinetics.

- Purification by flash chromatography with appropriate solvent mixtures ensures high purity (>98%) of the final compound.

- Reaction atmosphere under nitrogen or inert gas prevents oxidation and degradation of sensitive intermediates.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-5-methylthiazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves bromination of a pre-formed thiazole intermediate. For example, in analogous oxazole systems, ethyl bromopyruvate reacts with substituted benzamides under reflux in toluene/dioxane, followed by N-bromosuccinimide (NBS)-mediated bromination at room temperature . Key steps include:

- Reagent selection : Use of ethyl bromopyruvate for cyclization and NBS for regioselective bromination.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Purification : Silica gel column chromatography with gradients of petroleum ether/ethyl acetate isolates the product .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm purity. For example, H NMR peaks for methyl groups appear at 1.3–1.5 ppm (ester CH) and 2.5–2.7 ppm (thiazole CH) .

- Infrared (IR) Spectroscopy : Stretching frequencies for ester C=O (~1700 cm) and C-Br (~600 cm) validate functional groups .

- Single-crystal X-ray diffraction : Resolves bond lengths/angles and intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking) .

- Hirschfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···H contacts contribute 34.4% to crystal packing) .

Q. What are common chemical reactions involving this compound in synthetic workflows?

- Nucleophilic substitution : The bromine atom is replaced by amines or thiols under basic conditions (e.g., KCO/DMF) to generate derivatives .

- Ester hydrolysis : Acidic/alkaline conditions yield carboxylic acid analogs for further functionalization.

- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 2-position .

Advanced Research Questions

Q. How can reaction yields and regioselectivity be improved during bromination?

- Temperature control : Bromination at 0–5°C minimizes side reactions (e.g., overhalogenation).

- Catalyst screening : Lewis acids like FeCl enhance electrophilic substitution at the 5-position .

- Solvent polarity : Low-polarity solvents (e.g., CCl) favor monobromination over dihalogenation .

- In-situ monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

Q. How do crystallographic studies inform the compound’s solid-state reactivity and stability?

- Hydrogen-bonding networks : Intramolecular C-H···O bonds stabilize the thiazole ring, reducing susceptibility to hydrolysis .

- Packing efficiency : Tight π-π stacking (3.8–4.2 Å) between aromatic systems enhances thermal stability, as observed in related oxazole analogs .

- Software tools : SHELXL refines crystallographic data to model disorder or twinning, critical for accurate structure determination .

Q. How can researchers resolve contradictions between computational predictions and experimental data?

- Case study : Hirschfeld surface analysis of a related oxazole ester revealed H···H interactions (34.4%) dominated over predicted C···C contacts (2.5%), highlighting limitations in van der Waals force modeling .

- Mitigation strategies :

- Multi-method validation : Combine DFT calculations with empirical dispersion corrections (e.g., D3-BJ method).

- Solvent effects : MD simulations account for solvation dynamics missing in gas-phase models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.